(E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)imino-5-phenacyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-15-10-8-14(9-11-15)20-19-21-18(23)17(25-19)12-16(22)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZFCCWEFAGBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one typically involves the condensation of 4-ethoxyaniline with a suitable thiazolidinone precursor under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound’s antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Medicine: Its potential anticancer activity has been explored in preclinical studies, showing promise as a lead compound for drug development.
Industry: The compound’s unique chemical properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Thiazolidin-4-One Derivatives
Table 1: Key Structural and Activity Comparisons
Key Observations
Substituent Effects at Position 2 :
- Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., 6-CN in compound k3). Electron-donating groups may enhance solubility but reduce electrophilic interactions critical for enzyme inhibition .
- Heterocyclic Imines : Derivatives with thiadiazole (e.g., 4o) or thiazole (e.g., ) at position 2 show enhanced activity due to additional hydrogen-bonding sites .
Substituent Effects at Position 5: Benzylidene vs. Electron-Withdrawing vs. Donating Groups: Nitro (-NO₂) or chloro (-Cl) groups (e.g., compound k3) improve activity in enzyme inhibition, suggesting the target compound’s ethoxy group may favor different targets .
Stereochemical Considerations: The E-configuration in the target compound’s imino group is critical for planar alignment with biological targets, as seen in (2E,5Z)-configured derivatives (e.g., compound 115) .
Biological Activity
The compound (E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Synthesis
The thiazolidin-4-one framework is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific compound features an ethoxy group and a phenyl moiety, which are known to influence its biological activity. The synthesis typically involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate .
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown promising antimicrobial properties. For instance, studies indicate that various thiazolidinone compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have demonstrated inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .
| Compound Name | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| (E)-2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| (E)-2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer cells . The mechanism often involves inducing apoptosis in cancer cells, as evidenced by DNA degradation analysis through agarose gel electrophoresis .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This has been demonstrated in several studies where thiazolidinone derivatives exhibited reduced inflammation markers in vitro and in vivo models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazolidinones against multiple bacterial strains, revealing that structural modifications significantly enhanced their effectiveness against E. coli and S. aureus .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of synthesized thiazolidinones on various cancer cell lines, reporting a concentration-dependent increase in cell death, particularly in prostate cancer cells .
- Anti-inflammatory Mechanism : A recent study explored the anti-inflammatory effects of thiazolidinones in a rat model of arthritis, where treatment resulted in decreased swelling and pain compared to control groups .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Condensation of 4-ethoxyphenyl hydrazine with thioketones to form the imino-thiazolidinone core.
- Step 2 : Cyclization with 2-oxo-2-phenylethyl precursors under reflux in ethanol or acetonitrile, catalyzed by acetic acid or triethylamine .
- Optimization : Temperature (70–90°C) and solvent polarity (DMF for higher yields) are critical. Purification via recrystallization (ethanol/water) or column chromatography ensures >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assigns protons and carbons in the thiazolidinone ring, imino group, and ethoxyphenyl moiety. Key signals include δ ~10.2 ppm (N-H of imino) and δ ~170 ppm (C=O of thiazolidinone) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Advanced Research Questions
Q. How do substituents like the 4-ethoxyphenyl group modulate the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- The 4-ethoxyphenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with nitro- or hydroxy-substituted analogs show reduced antimicrobial activity when ethoxy is replaced, suggesting its role in target binding .
- 2-oxo-2-phenylethyl contributes to π-π stacking with enzyme active sites, as shown in docking studies with bacterial dihydrofolate reductase .
Q. What methodological approaches resolve contradictions in bioactivity data across similar thiazolidinones?
- Strategies :
- Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing ethoxy with methoxy) to isolate substituent effects .
- Dose-Response Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/-negative bacteria to clarify potency variations .
- Meta-Analysis : Cross-reference data from X-ray crystallography (target binding) and in vitro cytotoxicity assays to distinguish true bioactivity from assay artifacts .
Q. How can molecular docking predict interactions between this compound and target enzymes?
- Protocol :
- Step 1 : Retrieve enzyme structures (e.g., COX-2, EGFR kinase) from PDB. Prepare the compound’s 3D structure using Gaussian09 (DFT optimization) .
- Step 2 : Dock using AutoDock Vina, focusing on binding energy (ΔG ≤ -7.0 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
- Validation : Compare docking poses with crystallographic data from analogous inhibitors (e.g., celecoxib for COX-2) .
Q. What strategies improve the stability of thiazolidinone derivatives under physiological conditions?
- Approaches :
- Prodrug Design : Introduce ester groups at the 4-oxo position to reduce hydrolysis in serum .
- Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance half-life in vivo .
- pH Stability Testing : Use HPLC to monitor degradation rates in buffers (pH 1–9) and identify labile bonds (e.g., imino group at pH < 3) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity for this compound, while others show no effect?
- Resolution :
- Assay Variability : Inconsistent results may arise from differing cell models (RAW264.7 vs. THP-1 macrophages) or LPS concentrations in inflammation induction .
- Metabolic Stability : Rapid hepatic clearance in certain models (e.g., rodent microsomes) may mask efficacy. Use stable isotope tracers to track metabolite formation .
Key Challenges in Current Research
- Synthetic Yield : Multi-step reactions often yield <50% product; microwave-assisted synthesis reduces time and improves yield (e.g., 65% in 2 hours vs. 24 hours conventional) .
- Target Identification : Use CRISPR-Cas9 knockout libraries to identify genes essential for the compound’s cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
